![molecular formula C22H18N4O4S3 B2725512 Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040653-98-2](/img/no-structure.png)

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

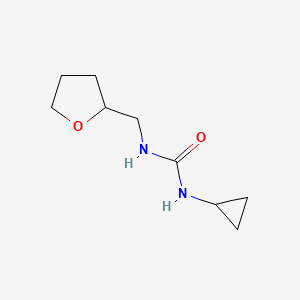

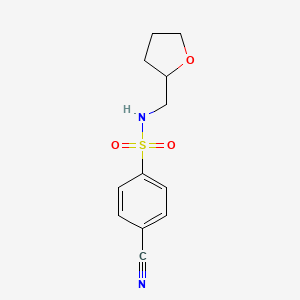

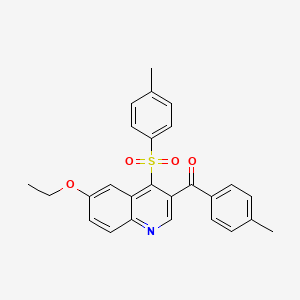

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The literature data analysis shows that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of this compound is C22H18N4O4S3 . The structure of such compounds is often established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : This compound serves as a precursor for synthesizing a broad range of heterocyclic compounds, including pyrroles, pyridines, coumarins, and more. These synthesized products have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antiparkinsonian and Neuroprotective Effects : Derivatives of this compound have shown significant antiparkinsonian activity in experimental models. They have been evaluated for their ability to mitigate haloperidol-induced catalepsy and oxidative stress in mice, suggesting potential therapeutic applications for Parkinson's disease (Azam et al., 2009).

Antitumor Activity : Research has identified potent antitumor activities against liver and breast cancer cell lines. This has been attributed to the structural features of the compound and its derivatives, indicating their potential as a basis for developing new anticancer drugs (Edrees & Farghaly, 2017).

Chemical Synthesis and Modification

Facile Synthesis Techniques : The compound has been involved in studies focusing on facile synthesis techniques for creating novel heterocyclic systems. This includes exploring reactions with various reagents to generate biocidally active compounds against a range of microorganisms, indicating its versatility in chemical synthesis (Youssef et al., 2011).

Development of Fluorescent Agents : Investigations into the fluorescent properties of related heterocyclic derivatives have been conducted. These studies aim to develop novel fluorescent whitening agents for industrial applications, such as enhancing the brightness of polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Agents : New quinazolines with potential antimicrobial activities have been synthesized, showcasing the compound's role in creating agents that may be effective against bacterial and fungal pathogens (Desai et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The potential of compounds with a pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 2-amino-3-phenylpropanoate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate. The final step involves the cyclization of this intermediate with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Starting Materials": [ "Ethyl 2-amino-3-phenylpropanoate", "2-chloroacetyl chloride", "2-mercapto-5-methyl-1,3,4-thiadiazole", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-phenylpropanoate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate.", "Step 2: Ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate.", "Step 3: Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate is cyclized with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one in the presence of a base such as sodium hydride to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |

Número CAS |

1040653-98-2 |

Nombre del producto |

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |

Fórmula molecular |

C22H18N4O4S3 |

Peso molecular |

498.59 |

Nombre IUPAC |

ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |

Clave InChI |

PDMVABJMUWHXRX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)